Centa

Beschreibung

Historical Context of β-Lactamase Detection Methodologies

The detection of β-lactamase activity has evolved significantly since the first enzymatic characterization in Bacillus coli during the 1940s. Early methodologies relied on crude biochemical assays measuring penicillin degradation through iodometric or acidimetric methods, which lacked specificity and sensitivity. The 1970s introduced isoelectric focusing (IEF) coupled with nitrocefin, a chromogenic cephalosporin that undergoes a yellow-to-red color shift upon β-lactam ring hydrolysis. While nitrocefin enabled rapid visual detection, its limited solubility and suboptimal kinetic properties constrained quantitative applications.

By the 1980s, researchers sought substrates with improved spectrophotometric characteristics and broader enzymatic compatibility. CENTA emerged as a solution, offering enhanced aqueous solubility and a distinct absorbance shift at 405 nm upon hydrolysis. Unlike nitrocefin, which primarily served as a qualitative tool, this compound’s linear kinetic response facilitated precise quantification of β-lactamase activity across diverse enzyme classes. This transition marked a paradigm shift from purely diagnostic applications to sophisticated enzymatic characterization, including inhibitor screening and mechanistic studies.

Rationale for Chromogenic Cephalosporin Design in Enzymatic Studies

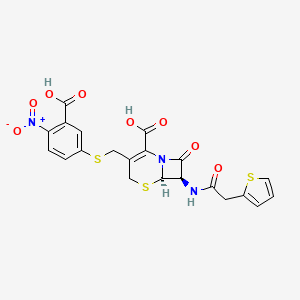

Chromogenic cephalosporins like this compound are engineered to balance substrate specificity, hydrolytic stability, and optical detectability. Their design incorporates three critical elements:

- β-Lactam core : Maintains structural similarity to natural β-lactam antibiotics, ensuring recognition by active sites of serine β-lactamases.

- Chromogenic leaving group : Positioned at the R2 side chain, this moiety generates a spectrophotometric signal upon β-lactam ring cleavage. In this compound, hydrolysis releases a thiolate ion that absorbs strongly at 405 nm ($$ \varepsilon = 6400 \, \text{M}^{-1}\text{cm}^{-1} $$).

- Hydrophilic substitutions : The thienyl acetamido group at R1 enhances aqueous solubility, enabling use in high-throughput microplate assays.

| Property | Nitrocefin | This compound |

|---|---|---|

| Absorbance Shift | 390 nm → 486 nm | 405 nm increase |

| Solubility | Limited in aqueous buffers | High in water |

| Primary Application | Qualitative detection | Quantitative kinetics |

This compound’s versatility stems from its compatibility with diverse β-lactamase classes. Studies demonstrate efficient hydrolysis by class A (TEM-1, SHV), class C (AmpC), and class D (OXA) enzymes, though not by metallo-β-lactamases requiring zinc cofactors. This broad reactivity profile enables simultaneous screening of multiple enzyme subtypes in clinical isolates, a capability critical for antimicrobial stewardship programs.

Recent advancements leverage this compound in hybrid detection systems. For example, coupling this compound hydrolysis with fluorescence resonance energy transfer (FRET) probes allows real-time monitoring of enzyme-inhibitor interactions. Such innovations underscore this compound’s enduring relevance in an era of expanding β-lactamase diversity.

Eigenschaften

IUPAC Name |

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230061 | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80072-86-2, 9073-60-3 | |

| Record name | CENTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamase, β- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Centa can be synthesized through a series of chemical reactions involving the coupling of specific reactants under controlled conditions. The synthesis typically involves the use of organic solvents and reagents to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired purity of the compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires precise control of reaction conditions, purification steps, and quality assurance measures to ensure consistency and purity of the final product. The production process may also involve the use of specialized equipment and facilities to handle the chemicals and reactions safely .

Analyse Chemischer Reaktionen

Types of Reactions: Centa undergoes hydrolysis reactions when exposed to beta-lactamases. The hydrolysis of this compound results in the cleavage of the beta-lactam ring, leading to the formation of a colored product. This reaction is commonly used in biochemical assays to detect the presence and activity of beta-lactamases .

Common Reagents and Conditions: The hydrolysis reaction of this compound typically requires the presence of beta-lactamase enzymes, which act as catalysts. The reaction conditions may include an aqueous buffer solution to maintain the pH and temperature suitable for enzyme activity. The reaction is monitored by measuring the change in absorbance at specific wavelengths corresponding to the colored product .

Major Products Formed: The major product formed from the hydrolysis of this compound is a colored compound that can be detected spectrophotometrically. This product is used as an indicator of beta-lactamase activity in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

CENTA as a Chromogenic Substrate for β-Lactamases

Overview

this compound is primarily utilized as a chromogenic substrate to study β-lactamases, enzymes that confer antibiotic resistance. Its ability to undergo hydrolysis allows researchers to monitor enzyme activity effectively. Unlike traditional substrates such as nitrocefin, this compound can be synthesized more easily and is sensitive to a broader range of β-lactamases.

Kinetic Characterization

Research indicates that this compound can be hydrolyzed by various classes of β-lactamases, making it an effective tool for kinetic studies. In a comparative study, kinetic parameters were established for several β-lactamases using this compound and nitrocefin. The results showed that while this compound is a good substrate for most enzymes, it is less effective for the CphA enzyme:

| Enzyme | Kinetic Constant (k_cat) | Comparison with Nitrocefin |

|---|---|---|

| TEM-1 | 0.12 min | Similar |

| SHV-1 | 0.10 min | Similar |

| OXA-10 | 0.05 min | Lower than nitrocefin |

| CphA | Not applicable | Poor substrate |

This table summarizes kinetic constants obtained from experiments, demonstrating the potential of this compound for high-throughput screening of β-lactamase inhibitors .

Applications in High-Throughput Screening

This compound's properties make it suitable for high-throughput screening assays aimed at identifying new β-lactamase inhibitors. Its straightforward synthesis and effective hydrolysis by various enzymes facilitate rapid testing environments, which are crucial in drug discovery processes.

Case Studies

Case Study 1: Detection of β-Lactamase Activity

In a laboratory setting, this compound was employed to detect β-lactamase activity in clinical bacterial isolates. The study involved isolating bacterial strains resistant to β-lactam antibiotics and assessing their enzyme production using this compound as a substrate. Results indicated that this compound could effectively differentiate between strains based on their enzyme activity levels, thereby aiding in antibiotic susceptibility testing .

Case Study 2: Enzyme Purification

Another application involved using this compound during the purification process of β-lactamases from bacterial cultures. By monitoring the hydrolysis of this compound during chromatographic separation, researchers were able to identify active fractions containing the desired enzymes more efficiently than with traditional methods .

Wirkmechanismus

The mechanism of action of Centa involves its hydrolysis by beta-lactamase enzymes. Beta-lactamases recognize the beta-lactam ring structure of this compound and catalyze its cleavage, resulting in the formation of a colored product. This reaction is specific to beta-lactamases, making this compound a valuable tool for detecting and studying these enzymes .

Molecular Targets and Pathways: this compound targets beta-lactamase enzymes, which are responsible for conferring resistance to beta-lactam antibiotics in bacteria. By hydrolyzing this compound, beta-lactamases deactivate the compound and produce a detectable color change, allowing researchers to monitor enzyme activity and study the molecular pathways involved in antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Comparisons

Cephalexin :

- Structural difference : Cephalexin lacks the TNB leaving group at R2, instead possessing a methyl group (Fig. 7A, ).

- Mechanistic impact: The TNB group in CENTA allows efficient elimination during hydrolysis, resulting in a 3–3 double bond formation (Fig. 8A), whereas cephalexin’s methyl group impedes this step, leading to slower turnover .

Nitrocefin :

- Sensitivity : this compound demonstrates lower KM values (higher substrate affinity) for SHV-1, CfiA, and OXA-10 β-lactamases compared to nitrocefin, as validated by competitive inhibition assays .

- Versatility: Unlike nitrocefin, this compound is effective against zinc-dependent β-lactamases (e.g., L1 from Stenotrophomonas maltophilia), broadening its application scope .

Penicillins (e.g., benzylpenicillin) :

- Catalytic efficiency: this compound’s kcat/KM for TEM-1 β-lactamase (1.5 × 10⁶ M⁻¹s⁻¹) exceeds that of benzylpenicillin (5.2 × 10⁴ M⁻¹s⁻¹) by ~29-fold, highlighting its superior turnover rate .

Kinetic Parameters

Table 1. Kinetic Parameters of β-Lactamases with this compound and Comparator Substrates

Key findings :

- This compound’s low KM values (1.8–4.1 µM) indicate high affinity across β-lactamase classes, outperforming nitrocefin and penicillins .

- Its catalytic efficiency (kcat/KM > 10⁵ M⁻¹s⁻¹) enables sensitive detection of low-abundance enzymes .

Stability and Compatibility

- Thermal stability : this compound retains >90% activity after 24 hours at 25°C, whereas nitrocefin degrades rapidly under similar conditions .

- Inhibitor studies : this compound is compatible with β-lactamase inhibitors (e.g., sulbactam, tazobactam) and humic substances (HS), making it suitable for complex inhibition assays .

Biologische Aktivität

CENTA, a chromogenic cephalosporin, has garnered attention for its biological activity, particularly in the context of antibiotic resistance and enzyme detection. This article explores the biological activity of this compound through various studies, highlighting its interactions with β-lactamases and its potential as a diagnostic reagent.

Overview of this compound

This compound is synthesized from cephalothin and is notable for being hydrolyzed by a range of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Its structure allows it to serve as a substrate for studying these enzymes, making it valuable in both clinical and research settings.

Key Biological Activities

- Hydrolysis by β-Lactamases :

- This compound is readily hydrolyzed by all classes of β-lactamases except for the Aeromonas hydrophila metalloenzyme. This property makes it a useful tool for monitoring the presence of these enzymes in various samples.

- The kinetic constants for this compound with different β-lactamases have been summarized in Table 1.

| Enzyme Class | Kinetic Parameters (k_cat/K_m) | Notes |

|---|---|---|

| Class A (TEM-1) | Moderate | Good substrate |

| Class A (SHV-1) | Moderate | Good substrate |

| Class D (OXA-10) | Low | Poor substrate |

| Metalloenzyme (CphA) | N/A | Very poor activity |

-

Diagnostic Applications :

- Due to its chromogenic properties, this compound can be utilized in high-throughput screening tests for detecting β-lactamase-producing bacteria. This is crucial for antibiotic susceptibility testing and infection control.

- Research Findings :

Case Study 1: Detection of β-Lactamase Activity

In a laboratory setting, researchers employed this compound to assess the enzymatic activity of various bacterial strains. The results indicated that this compound could differentiate between strains producing different classes of β-lactamases, thereby aiding in the identification of resistant pathogens.

Case Study 2: Kinetic Studies

Another study focused on the kinetic parameters of this compound against several β-lactamases. The findings highlighted that while this compound was a good substrate for most class A enzymes, it exhibited significantly lower activity against class D enzymes like OXA-10. This differential activity underscores the importance of selecting appropriate substrates for enzyme characterization .

The hydrolysis of this compound involves the cleavage of the β-lactam ring by β-lactamases, resulting in an observable color change that can be quantified spectrophotometrically. This mechanism allows researchers to establish kinetic profiles and understand the efficiency of enzyme action against various substrates.

Q & A

Basic Research Questions

Q. How do I design experiments to assess Centa's ecological impact on zooplankton populations in freshwater systems?

- Methodology : Use a controlled mesocosm setup to isolate this compound’s effects. Measure zooplankton density (ind./m³) pre- and post-exposure, with spatial-temporal sampling at key locations (e.g., upstream/downstream of this compound). Include variables like phytoplankton biomass and saprobic indices to account for trophic interactions .

- Data Requirements : Baseline zooplankton counts (e.g., 54,400–964,800 ind./m³), nutrient levels, and water quality parameters (pH, dissolved oxygen) .

Q. What statistical methods are appropriate for analyzing contradictory trends in this compound-related data (e.g., zooplankton population decline vs. stable biomass)?

- Methodology : Apply variance analysis (ANOVA) to compare spatial-temporal datasets. Use cross-correlation matrices to identify confounding variables (e.g., phytoplankton fluctuations, saprobity indices) that may mask causal relationships .

- Example : At this compound localities, zooplankton density decreased by 60% downstream, but phytoplankton biomass remained stable. Hypothesis: Predation shifts or allelopathic effects may explain discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions between field observations and lab-based models of this compound’s environmental interactions?

- Methodology : Conduct microcosm experiments under controlled conditions to isolate this compound-specific effects (e.g., toxin release, competition). Validate findings with longitudinal field data, using Bayesian hierarchical models to account for environmental heterogeneity .

- Case Study : Lab models predicted zooplankton recovery post-Centa exposure, but field data showed persistent decline. Resolution: Incorporate microbial loop dynamics (e.g., bacterial abundance) missing in lab simulations .

Q. What frameworks support the integration of multi-omics data (e.g., metagenomics, metabolomics) into this compound-related ecological studies?

- Methodology : Use network analysis tools (e.g., Cytoscape) to map this compound’s interactions with microbial communities. Pair with machine learning (random forests) to identify biomarkers linked to zooplankton mortality .

- Data Synthesis : Metagenomic profiles of water samples upstream/downstream of this compound, coupled with stable isotope analysis to trace nutrient flows .

Methodological Challenges & Solutions

Q. How to address gaps in literature on this compound’s long-term ecological impacts?

- Strategy : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:

- Population: Zooplankton communities in temperate rivers.

- Intervention: this compound-induced nutrient shifts.

- Comparison: Pre-industrial sediment core data.

- Outcome: Species diversity loss.

- Time: Decadal-scale monitoring .

Q. How to validate experimental reproducibility in this compound studies with high environmental variability?

- Best Practices :

- Use nested sampling designs to capture spatial heterogeneity .

- Standardize protocols for water sample collection (e.g., filtration pore size, preservation methods) .

- Publish raw datasets and code repositories for transparency .

Data-Driven Research Tools

Q. What tools are recommended for managing large-scale this compound datasets?

- Software : R/Python for time-series analysis (e.g.,

pandas,lme4). GIS tools (QGIS) for spatial mapping of this compound’s distribution . - Data Repositories : Upload datasets to Figshare or Mendeley Data with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical & Practical Considerations

Q. How to mitigate bias when interpreting this compound’s role in ecosystem degradation?

- Approach :

- Conduct blind analyses: Separate data collection and interpretation teams .

- Use causal inference models (e.g., propensity score matching) to distinguish this compound’s effects from co-occurring pollutants .

Q. What are the limitations of questionnaire-based surveys in studying this compound’s socio-ecological impacts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.